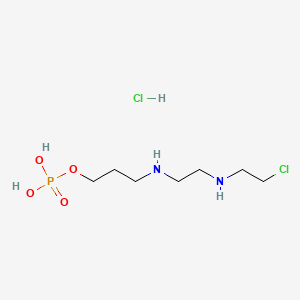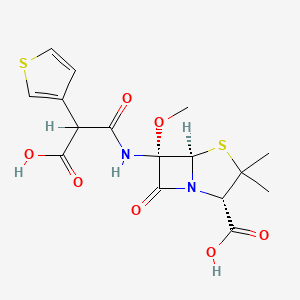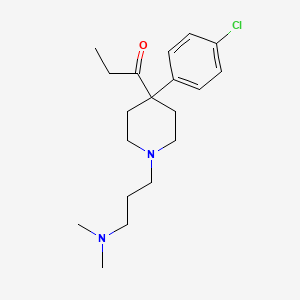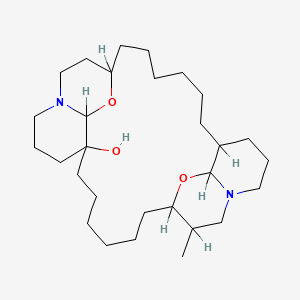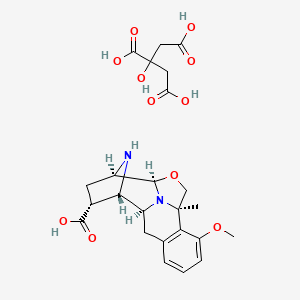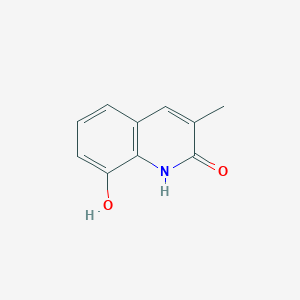
3-Methyl-quinolin-2,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-quinolin-2,8-diol is a quinolone.
Applications De Recherche Scientifique
Leukemia Therapy
A study discussed the biological activity of a quinoline derivative structurally related to ellipticine, effective against leukemia cell lines (HL-60 and K-562), but not affecting normal human bone marrow cells. This derivative induces apoptosis in these cell lines through increased reactive oxygen species (ROS) and caspase 3 activity (Shenoy et al., 2007).
Potential Psychoactive Compounds
A 2017 study evaluated the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones. Two substances demonstrated specific sedative effects and significant anti-amnesic activity, suggesting their potential as psychoactive compounds (Podolsky et al., 2017).
Thermal Degradation in Analysis
A study on the thermal degradation of a synthetic cannabinoid QUPIC, a quinoline-related compound, during gas chromatography–mass spectrometry analysis was conducted. The study provides insights into the analytical challenges and decomposition products of QUPIC (Tsujikawa et al., 2014).
Anti-Tubercular and Antifungal Agents
Quinoline-appended triazoles were synthesized and shown to exhibit promising anti-tubercular and antifungal activity. This study demonstrates the potential of quinoline derivatives in developing novel therapeutic agents (Nesaragi et al., 2021).
Targeting Amyloid β in Alzheimer's Disease
A novel 8-OH quinoline compound, PBT2, was developed for targeting amyloid β in Alzheimer's disease, showing potential in lowering cerebrospinal fluid Aβ and improving cognition in early AD patients (Villemagne et al., 2017).
Anticancer Activity
A study on synthetic makaluvamine analogues, structurally related to quinolines, demonstrated in vitro and in vivo anticancer activity against breast cancer cell lines, indicating their potential as therapeutic agents (Wang et al., 2009).
Complexation with Sn(II)
Research on the synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) provided insights into new methods for synthesizing quinolin derivatives and their potential applications (Kitamura et al., 2000).
Propriétés
Numéro CAS |
6917-80-2 |
|---|---|
Nom du produit |
3-Methyl-quinolin-2,8-diol |
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
8-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(12)9(7)11-10(6)13/h2-5,12H,1H3,(H,11,13) |
Clé InChI |
GODHBZSNKYNBID-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC=C2)O)NC1=O |
SMILES canonique |
CC1=CC2=C(C(=CC=C2)O)NC1=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



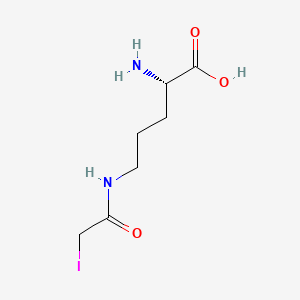
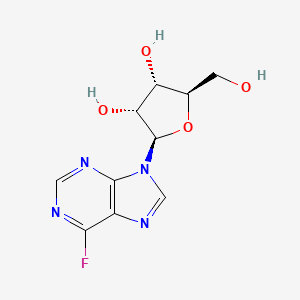
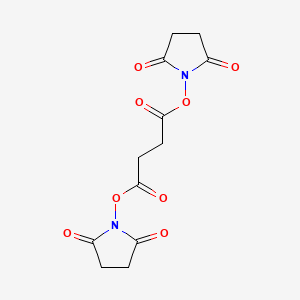
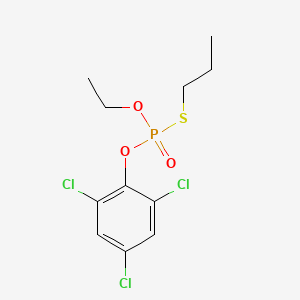


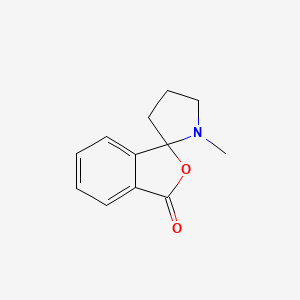
![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)
